The synthesis of BI-860585 involves multiple steps that typically include the construction of the core structure through organic reactions such as coupling and cyclization. While specific synthetic routes have not been extensively detailed in the literature, it is common for mTOR inhibitors to utilize methodologies like:
Technical details regarding the exact synthetic pathway of BI-860585 remain proprietary or are not fully disclosed in public databases.
The molecular structure of BI-860585 can be represented by its chemical formula and structural diagram. The compound features:
The structure includes key functional groups that facilitate its interaction with the mTOR protein targets. The stereochemistry is also critical for its biological activity, with specific configurations enhancing binding affinity.
BI-860585 undergoes various chemical reactions primarily related to its interactions with biological targets. These include:
Detailed reaction mechanisms are often proprietary but involve competitive inhibition where BI-860585 competes with natural substrates for binding sites on mTOR.
BI-860585 exhibits its therapeutic effects primarily through inhibition of the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. The mechanism can be summarized as follows:
Data from clinical trials indicate that this mechanism can effectively slow tumor growth in various malignancies .
The physical properties of BI-860585 include:
Chemical properties include:
Analyses typically involve high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to assess purity and stability.
BI-860585 is primarily being researched for its applications in cancer therapy. Its potential uses include:
The ongoing research aims to establish optimal dosing regimens and identify specific patient populations that may benefit most from treatment with BI-860585.
BI 860585 is a potent, selective ATP-competitive inhibitor that targets the kinase domain of mTOR (mechanistic target of rapamycin). Unlike allosteric inhibitors such as rapamycin (which binds FKBP12 to inhibit mTORC1 indirectly), BI 860585 directly competes with ATP for binding at the catalytic site of mTOR. This mechanism relies on its ability to occupy the hydrophobic pocket adjacent to the ATP-binding cleft, forming hydrogen bonds with key residues in the hinge region of mTOR's kinase domain [4] [9]. The ATP-binding site of mTOR features conserved structural elements common to protein kinases: an N-lobe with β-sheets, a C-lobe dominated by α-helices, and a hinge region connecting them. BI 860585 exploits this architecture by inserting its core heterocyclic scaffold into the adenine-binding pocket, where it mimics ATP interactions while sterically blocking phosphate transfer. Biochemical assays confirm its ATP-competitive nature through linear inhibition kinetics with increasing ATP concentrations [4] [6]. This binding disrupts mTOR's catalytic activity by preventing phosphorylation of downstream substrates, a mechanism distinct from non-ATP-competitive inhibitors.
Table 1: Key Structural Features of BI 860585 Binding to mTOR
Feature | Description | Functional Consequence |
---|---|---|
Binding Site | ATP catalytic cleft in kinase domain | Direct competition with ATP |
Key Interactions | Hydrogen bonds with hinge region residues (e.g., Val2240, Glu2190) | Stabilizes inhibitor occupancy |
Steric Occlusion | Blocks phosphate transfer to substrates | Abolishes kinase activity |
Conformational State | Binds active (DFG-Asp in) conformation | Inhibits both mTORC1 and mTORC2 |
BI 860585 concurrently inhibits mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) by binding their shared catalytic subunit. mTORC1 regulates cell growth and protein synthesis via phosphorylation of S6K1 and 4E-BP1, while mTORC2 controls cell survival and metabolism through AKT (phosphorylation at Ser473) [1] [10]. Preclinical studies demonstrate that BI 860585 suppresses phosphorylation of both S6K1 (mTORC1 substrate) and AKT-S473 (mTORC2 substrate) at nanomolar concentrations (IC₅₀ < 10 nM) [2] [6]. This dual inhibition circumvents a critical limitation of rapalogs (e.g., everolimus), which only partially inhibit mTORC1 and fail to suppress mTORC2, leading to compensatory AKT activation via mTORC2-mediated phosphorylation. In vitro, BI 860585 treatment resulted in >90% reduction of p-AKT-S473 in multiple cancer cell lines, confirming comprehensive pathway blockade [1]. Structural analyses attribute this dual activity to BI 860585’s capacity to bind mTOR in its catalytically active conformation, which is conserved across both complexes [4].
BI 860585 exhibits high selectivity for mTOR over other kinases within the PI3K superfamily. Kinase profiling against 140 human kinases revealed potent inhibition of mTOR (IC₅₀ = 1–2 nM) with minimal off-target activity against class I PI3K isoforms (IC₅₀ > 1,000 nM for PI3Kα/β/δ/γ) [6] [9]. At concentrations ≤100 nM, BI 860585 inhibited fewer than 5% of off-target kinases, underscoring its specificity. However, at higher concentrations (>500 nM), weak inhibition of related kinases like DNA-PK (IC₅₀ ~200 nM) was observed, though this is not clinically relevant due to achievable therapeutic exposures at lower doses [8]. The compound’s selectivity is attributed to its unique interactions with the mTOR kinase domain’s hydrophobic pocket, which differs in depth and residue composition from those of PI3Ks. For example, the "gatekeeper" residue Ile2356 in mTOR creates a more compact pocket than the smaller residues in PI3Ks, favoring BI 860585’s molecular shape [4] [9].
Table 2: Kinase Inhibition Profile of BI 860585
Kinase Target | IC₅₀ (nM) | Selectivity vs. mTOR | Structural Basis for Selectivity |
---|---|---|---|
mTOR | 1–2 | Reference | Optimal fit in hydrophobic pocket; hinge residue bonding |
DNA-PK | ~200 | 100-fold lower | Partial steric clash in back cleft |
PI3Kα | >1,000 | >500-fold lower | Larger gatekeeper residue; distinct hinge region |
PI3Kγ | >1,000 | >500-fold lower | Incompatible ATP-pocket topology |
Compared to rapalogs (e.g., temsirolimus, everolimus), BI 860585 demonstrates superior biochemical efficacy due to its ATP-competitive mechanism and dual mTORC1/2 inhibition. Rapalogs allosterically inhibit only mTORC1 by forming a complex with FKBP12, which binds the FRB domain of mTOR and sterically blocks substrate access. This incomplete inhibition fails to suppress mTORC2 and triggers feedback activation of AKT via IGF-1R/PI3K signaling [1] [10]. In contrast, BI 860585:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9